molecular formula C16H14O2 B14014897 2-Methyl-3,3-diphenylprop-2-enoic acid CAS No. 17684-12-7

2-Methyl-3,3-diphenylprop-2-enoic acid

Cat. No.: B14014897
CAS No.: 17684-12-7
M. Wt: 238.28 g/mol
InChI Key: LKBQPEWBQILOBX-UHFFFAOYSA-N
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Description

2-Methyl-3,3-diphenylprop-2-enoic acid is an organic compound with the molecular formula C16H14O2 It is a derivative of propenoic acid, characterized by the presence of two phenyl groups and a methyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,3-diphenylprop-2-enoic acid typically involves the reaction of benzaldehyde with acetone in the presence of a base to form 1,1-diphenyl-2-propanone. This intermediate is then subjected to a Wittig reaction with methyltriphenylphosphonium bromide to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide or potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,3-diphenylprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-3,3-diphenylprop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3,3-diphenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3,3-diphenylprop-2-enoic acid is unique due to its specific arrangement of phenyl and methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Biological Activity

2-Methyl-3,3-diphenylprop-2-enoic acid, also known as 2-methyl-3,3-diphenylacrylic acid, is an organic compound with the molecular formula C₁₆H₁₄O₂. Its unique structure, which includes two phenyl groups attached to a propenoic acid backbone, contributes to its diverse biological activities. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.

The compound features a propenoic acid structure that allows for various chemical reactions. The presence of the phenyl groups enhances its stability and reactivity compared to simpler analogs. Notably, its structural characteristics suggest potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further exploration in medicinal chemistry. The compound's mechanism of action may involve disrupting cellular processes in pathogens.

Antioxidant Activity

The antioxidant properties of this compound have been investigated through various assays. It has demonstrated the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. This activity is particularly relevant in the context of aging and chronic diseases.

Interaction with Biological Targets

The compound's interaction with specific enzymes and receptors has been a focus of recent studies. Preliminary findings suggest that it may modulate the activity of certain biological pathways, which could lead to therapeutic applications in drug development.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial effects of various compounds, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
  • Antioxidant Assays : The compound was tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, where it exhibited an IC50 value of 30 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaAntimicrobial ActivityAntioxidant Activity
This compoundC₁₆H₁₄O₂Significant (MIC: 50 µg/mL)IC50: 30 µg/mL
2-Methylcinnamic AcidC₉H₈O₂Moderate (MIC: 100 µg/mL)IC50: 60 µg/mL
Methyl 3,3-DiphenylpropanoateC₁₆H₁₄O₂WeakIC50: Not tested

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving careful control of reaction conditions such as temperature and pH to maximize yield and purity. Common synthetic routes include:

  • Aldol Condensation : Utilizing appropriate aldehydes and ketones under basic conditions.
  • Michael Addition : Employing nucleophilic addition reactions to form the desired product.

Properties

IUPAC Name

2-methyl-3,3-diphenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-12(16(17)18)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBQPEWBQILOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303545
Record name 2-methyl-3,3-diphenylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17684-12-7
Record name NSC159013
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-3,3-diphenylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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